5-(Pyridin-3-yl)pent-4-en-2-ol
Description
5-(Pyridin-3-yl)pent-4-en-2-ol is a pyridine derivative characterized by a pent-4-en-2-ol chain attached to the pyridine ring at the 3-position. The compound combines the aromaticity of pyridine with the reactivity of an alkenol moiety, making it a versatile intermediate in pharmaceutical and materials science research.
Properties
CAS No. |
252870-64-7 |
|---|---|
Molecular Formula |
C10H13NO |
Molecular Weight |
163.22 g/mol |
IUPAC Name |
5-pyridin-3-ylpent-4-en-2-ol |
InChI |
InChI=1S/C10H13NO/c1-9(12)4-2-5-10-6-3-7-11-8-10/h2-3,5-9,12H,4H2,1H3 |
InChI Key |
CTDCTCRYABYUIF-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC=CC1=CN=CC=C1)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Analogues in Pyridine Derivatives
a. 2-Amino-4-(2-Chloro-5-(4-Substituted Phenyl)Pyridin-3-Yl)-1-(4-Substituted Phenyl)Pyridine
- Structure : Features a pyridine core with chloro and substituted phenyl groups, enhancing steric bulk and electronic complexity.
- Synthesis : Utilizes palladium-catalyzed cross-coupling (e.g., PdCl₂(PPh₃)₂, CuI) for introducing ethynyl substituents .
- Key Differences : Unlike 5-(Pyridin-3-yl)pent-4-en-2-ol, this compound lacks a hydroxyl group but includes halogen and aromatic substituents, which may improve binding affinity in drug-receptor interactions .
b. 5-(Dimethylamino)pent-2-en-1-ol
- Structure: Substitutes the pyridine ring with a dimethylamino group, altering electronic properties (electron-donating vs. electron-withdrawing).
- Applications : Used in pharmaceuticals and advanced materials due to its reactivity and selectivity. The absence of an aromatic ring reduces conjugation effects compared to the target compound .
c. 5-(4-Chloro-2-methoxyphenyl)pyridin-3-ol
- Structure : Combines a methoxy-substituted phenyl group with a pyridin-3-ol moiety.
- Electronic Effects: The methoxy group enhances solubility and steric hindrance, contrasting with the alkenol chain in the target compound, which may prioritize hydrophilicity .
Functional Group Variations
Electronic and Steric Effects
- Pyridine vs. Cyclopentene: describes a cyclopentenyl-substituted pentenol, which lacks aromaticity.
- Substituent Impact: Fluorine () and chlorine () substituents increase electronegativity and metabolic stability, whereas the target compound’s alkenol chain may prioritize conformational flexibility .
Research Findings and Trends
- Biological Activity: Pyridine derivatives with hydroxyl groups (e.g., ’s 4-(aminomethyl)-5-(hydroxymethyl)-2-methylpyridin-3-ol) show promise in enzyme inhibition, suggesting the target compound could be explored for similar applications .
- Material Science: The alkenol chain in the target compound may enable polymerization or cross-linking, analogous to the applications of 5-(Dimethylamino)pent-2-en-1-ol in advanced materials .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
